molecular formula C18H19N5O2 B2613779 3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-98-1

3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2613779
CAS No.: 887463-98-1
M. Wt: 337.383
InChI Key: UKBDKFBOSCFUFY-UHFFFAOYSA-N
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Description

3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family This compound is characterized by its unique structure, which includes an imidazo ring fused to a purine core, with various substituents such as ethyl, methyl, and o-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions

  • Formation of the Imidazo[2,1-f]purine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a purine derivative and an imidazole derivative can be catalyzed by a strong acid like hydrochloric acid or a base like sodium hydroxide.

  • Introduction of Substituents: : The ethyl, methyl, and o-tolyl groups can be introduced through alkylation reactions. These reactions typically use alkyl halides (e.g., ethyl bromide, methyl iodide) in the presence of a strong base such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the imidazo ring or the purine core. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The aromatic o-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural similarity to nucleotides makes it a valuable tool in the study of DNA and RNA polymerases.

Medicine

In medicine, derivatives of this compound are investigated for their potential as antiviral or anticancer agents. The imidazo[2,1-f]purine core is known to interact with various biological targets, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to nucleotide-binding sites on enzymes, inhibiting their activity. This interaction can disrupt essential cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 3-ethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

What sets 3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart from similar compounds is the specific combination of substituents. The presence of both ethyl and methyl groups, along with the o-tolyl group, imparts unique chemical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-21-16(24)14-15(20(4)18(21)25)19-17-22(14)10-12(3)23(17)13-9-7-6-8-11(13)2/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBDKFBOSCFUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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